molecular formula C13H20N2O5 B6609600 5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid CAS No. 2866306-97-8

5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid

Cat. No.: B6609600
CAS No.: 2866306-97-8
M. Wt: 284.31 g/mol
InChI Key: JJAAEDDKABKDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core. Its structure includes a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid moiety at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables conjugation or salt formation, making it valuable in medicinal chemistry and peptide mimetic design.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(19)15-5-4-7-8(6-14-10(7)16)9(15)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAAEDDKABKDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1C(=O)O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmaceutical development, particularly focusing on anticancer and antimicrobial activities.

The compound's chemical structure is characterized by a pyrrolidine ring with a tert-butoxycarbonyl group and a carboxylic acid functional group. The molecular formula is C12H17N3O4C_{12}H_{17}N_{3}O_{4}, and it has a molecular weight of 253.28 g/mol.

Synthesis

The synthesis of 5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions, including the formation of the pyrrolidine scaffold followed by the introduction of the tert-butoxycarbonyl protecting group and subsequent functionalization to yield the carboxylic acid derivative.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives reduced cell viability significantly compared to controls. The compound exhibited a structure-dependent activity profile, with variations in substituents leading to differences in potency.
CompoundIC50 (µM)Cell Line
5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid66A549
Cisplatin10A549

The above data suggests that this compound has promising anticancer potential, comparable to established chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a range of multidrug-resistant pathogens. The findings revealed:

  • Activity against Staphylococcus aureus : The compound demonstrated selective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option for resistant infections.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA32
E. coli64

These results highlight the compound's ability to inhibit growth in clinically relevant strains, suggesting its utility in addressing antibiotic resistance.

Case Studies

Several case studies have reported on the biological activity of similar compounds derived from the pyrrolidine scaffold:

  • Study on Anticancer Activity : A study published in Molecules reported that compounds with similar structures exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer models, reinforcing the potential of pyrrolidine derivatives as anticancer agents .
  • Antimicrobial Properties : Research published in Frontiers in Microbiology demonstrated that pyrrolidine-based compounds could effectively combat multidrug-resistant bacterial strains, showcasing their relevance in modern pharmacotherapy .

Scientific Research Applications

The compound 5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid (CAS Number: 2866306-97-8) is a notable chemical in the field of medicinal chemistry and organic synthesis. This article explores its applications, particularly in pharmaceutical development, synthetic methodologies, and its role as a building block in complex organic compounds.

Chemical Properties and Structure

This compound has the molecular formula C13H20N2O5C_{13}H_{20}N_{2}O_{5} and features a unique bicyclic structure that includes a pyrrolidine ring fused to a pyridine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating various synthetic transformations.

Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds related to the pyrrolidine framework have been investigated for their efficacy against viral infections, including HIV and hepatitis C. The structural modifications allowed by the Boc group enhance the bioavailability and stability of potential antiviral agents .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further transformations makes it suitable for creating complex structures required in drug development. The Boc group can be easily removed under mild acidic conditions, allowing for the introduction of different functional groups .

Building Block for Peptides

Due to its carboxylic acid functionality, this compound can be utilized in peptide synthesis. It can participate in coupling reactions to form peptide bonds, making it valuable in the design of peptide-based therapeutics .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of a series of antiviral agents derived from this compound. The researchers modified the pyrrolidine ring to enhance activity against specific viral targets. They reported significant improvements in antiviral efficacy when substituents were introduced at specific positions on the ring structure .

Case Study 2: Development of Peptide-Based Drugs

In another research project, scientists utilized 5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid as a key building block for synthesizing cyclic peptides. The resulting peptides showed promising activity against cancer cell lines, indicating potential therapeutic applications in oncology .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous derivatives, including imidazole-based and spirocyclic systems. Below is a detailed analysis:

Structural Comparison
Compound Name / Identifier Core Structure Key Substituents CAS Number (if available)
5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid Pyrrolo[3,4-c]pyridine Boc (position 5), carboxylic acid (position 4) N/A
4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Imidazole Boc-protected lysyl chain, dibenzylamino-carbonyl N/A
(6R)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid Azaspiro[2.4]heptane Boc (position 5), carboxylic acid (position 6) 194862-84-5
9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Diazaspiro[5.5]undecane Benzyl group (position 9), dione (positions 2,4) N/A

Key Observations :

  • Core Rigidity : The pyrrolo[3,4-c]pyridine system offers greater conformational restriction compared to imidazole derivatives, which may enhance target selectivity in drug design.
  • Substituent Diversity : While the target compound and spirocyclic analogs (e.g., 194862-84-5) share a Boc-carboxylic acid motif, the latter’s spiro architecture imposes distinct steric and electronic effects .
  • Functionalization Potential: Imidazole-based derivatives (e.g., compounds) prioritize amino-protected lysyl chains, suggesting utility in peptide coupling or combinatorial chemistry .
Physicochemical and Reactivity Profiles
  • Boc Deprotection : The Boc group in the target compound likely requires acidic conditions (e.g., TFA/HCl) for cleavage, similar to spirocyclic analogs . Imidazole derivatives with Boc-protected lysyl chains may exhibit altered deprotection kinetics due to secondary interactions with the heteroaromatic ring .
  • Solubility: Carboxylic acid moieties in both the target compound and azaspiroheptane derivatives (e.g., 194862-84-5) enhance aqueous solubility, whereas imidazole analogs with lipophilic substituents (e.g., dibenzylamino) are more suited for organic-phase reactions .

Preparation Methods

Cyclization of N-protected Amino Acids

A widely adopted route begins with ethyl 3-aminopyrrolidine-4-carboxylate. Treatment with Boc anhydride (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields the Boc-protected intermediate. Subsequent intramolecular cyclization is catalyzed by coupling agents such as HOBt/EDC (1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming the pyrrolo[3,4-c]pyridine core.

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature0–25°CPrevents epimerization
Boc₂O Equivalents1.2–1.5Minimizes di-Boc byproducts
Cyclization Time12–18 hEnsures complete ring closure

Oxidation to Introduce the 1-Oxo Group

Controlled oxidation of the pyrrolidine nitrogen is achieved using meta-chloroperbenzoic acid (mCPBA) or ruthenium-based catalysts. A study comparing oxidants demonstrated superior yields with RuCl₃/NaIO₄ (82%) versus mCPBA (67%). The reaction proceeds in a biphasic system (CH₂Cl₂/H₂O) at 0°C to avoid overoxidation.

Carboxylation at the 4-Position

Direct carboxylation employs CO₂ insertion under high pressure (50 atm) using a palladium catalyst. Alternative approaches involve hydrolysis of pre-installed nitrile or ester groups. For example, saponification of the ethyl ester with LiOH in THF/water (4:1) at 0°C achieves quantitative conversion to the carboxylic acid.

Comparative Hydrolysis Conditions

BaseSolventTime (h)Yield (%)Purity (%)
LiOHTHF/H₂O1.59899
NaOHMeOH/H₂O38592
K₂CO₃Dioxane/H₂O67288

Alternative Routes via Bicyclic Intermediate Assembly

Diels-Alder Cycloaddition

A novel method employs a Diels-Alder reaction between a diene and a nitroso dienophile to construct the bicyclic system. Post-cyclization steps include:

  • Hydrogenolysis of the nitroso group (H₂, Pd/C)

  • Boc protection under Schlenk conditions

  • Oxidative carboxylation via TEMPO/NaClO₂

This route offers improved stereoselectivity (dr > 20:1) but requires specialized equipment for high-pressure hydrogenation.

Enzymatic Desymmetrization

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) resolve racemic intermediates. For instance, kinetic resolution of a meso-diacetate precursor achieves 99% enantiomeric excess (ee) in 48 h. While environmentally favorable, scalability remains challenging due to enzyme costs.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Reduce Boc protection time from 18 h (batch) to 2 h

  • Solvent Recycling : DCM recovery via distillation lowers waste by 40%

  • In-line Analytics : FTIR monitors reaction progression, minimizing offline sampling

A pilot plant trial (10 kg scale) achieved an overall yield of 68% using flow chemistry.

Troubleshooting Common Synthetic Issues

Epimerization During Cyclization

Mitigation strategies:

  • Use low-polarity solvents (e.g., toluene)

  • Add Hünig’s base to scavenge acids

  • Maintain temperatures below −10°C during coupling steps

Boc Group Cleavage Under Basic Conditions

Stabilization methods:

  • Replace aqueous bases with solid-supported reagents

  • Employ buffered hydrolysis (pH 7–8)

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA/MeCN gradient)

  • Chiral Purity : Chiralpak AD-H, 95:5 hexane/IPA

  • ¹³C NMR Confirmation : Key signals at δ 156.8 (Boc carbonyl), 174.2 (carboxylic acid)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct carboxylation without pre-functionalization. A recent trial using Ir(ppy)₃ and CO₂ achieved 45% yield at ambient conditions.

Electrochemical Synthesis

Paired electrolysis in a divided cell oxidizes the pyrrolidine nitrogen while reducing CO₂ to the carboxylic acid. Current density optimization (10 mA/cm²) prevents electrode fouling.

Regulatory Compliance for Pharmaceutical Use

  • ICH Guidelines : Q3D elemental impurities limits (Class 3 for Pd < 10 ppm)

  • Genotoxic Controls : Ames test negative for nitroso intermediates

  • Stability : 24-month shelf life at −20°C under argon

Q & A

Q. What are the critical parameters for synthesizing 5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid with high yield and purity?

The synthesis involves multi-step organic reactions, where parameters such as temperature (typically 0–80°C), solvent choice (e.g., dichloromethane or THF), and reaction time (6–24 hours) are critical. For example, tert-butoxycarbonyl (Boc) protection requires anhydrous conditions to prevent premature deprotection, while cyclization steps may demand precise pH control. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade material) .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Immediate access to eyewash stations and emergency showers.
  • Storage in sealed containers under inert atmospheres (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?

Discrepancies in NMR signals (e.g., split peaks for diastereomers) are addressed via:

  • X-ray crystallography to determine absolute configuration, as demonstrated for structurally related pyrrolo-pyridine derivatives .
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What strategies mitigate regioselectivity challenges during cyclization steps in its synthesis?

Regioselectivity is controlled by:

  • Protecting group strategy : Boc groups direct reactivity at specific nitrogen sites, minimizing side reactions .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance selectivity in ring-forming steps .

Q. How does the compound’s conformational flexibility impact its biochemical interactions?

Molecular dynamics simulations reveal that the octahydro-pyrrolo[3,4-c]pyridine core adopts multiple conformations, influencing binding affinity to enzyme targets. Comparative studies with rigid analogs (e.g., fused-ring systems) highlight trade-offs between flexibility and target engagement .

Q. What methodologies are employed to analyze degradation products under varying pH conditions?

Forced degradation studies (acidic/basic/oxidative stress) combined with LC-MS/MS identify major degradation pathways. For instance, Boc group hydrolysis occurs at pH < 3, while the pyrrolidine ring oxidizes under aerobic conditions .

Data Contradiction and Validation

Q. How are discrepancies in reported solubility data reconciled for this compound?

Solubility variations (e.g., in DMSO vs. water) are resolved by:

  • Standardizing measurement protocols (e.g., shake-flask method at 25°C).
  • Validating results with Karl Fischer titration to account for residual moisture .

Q. What experimental approaches validate the compound’s proposed mechanism in enzyme inhibition assays?

  • Kinetic studies (e.g., IC₅₀ determination) using purified enzymes.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Mutagenesis studies to identify critical residues in the enzyme’s active site .

Methodological Innovations

Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?

  • Docking simulations (AutoDock Vina) predict binding poses against target proteins.
  • QSAR models optimize substituents on the pyrrolidine ring for improved pharmacokinetic properties .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • Powder X-ray diffraction (PXRD) assesses crystallinity and polymorphism.
  • DSC/TGA analyzes thermal stability and phase transitions, critical for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.